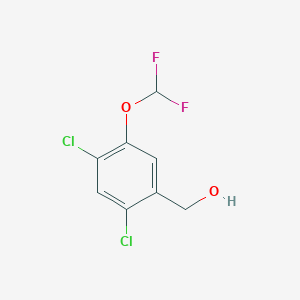

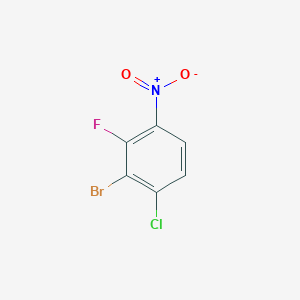

![molecular formula C8H7BrN2 B1447422 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 2091221-98-4](/img/structure/B1447422.png)

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Übersicht

Beschreibung

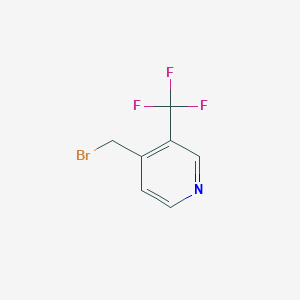

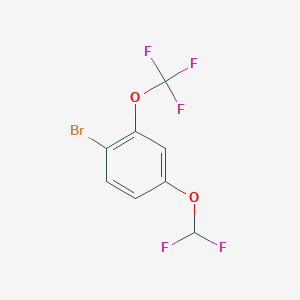

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . The compound is typically stored in a dry place at 2-8°C .

Synthesis Analysis

The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves the use of sodium hydride in N,N-dimethyl-formamide. The reaction mixture is stirred at 25 °C for 2 hours and then quenched with methanol .Molecular Structure Analysis

The InChI code for 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

- Summary of Application: The compound is used as an inhibitor of MPS1, a protein kinase crucial for the spindle assembly checkpoint signal . MPS1 is aberrantly overexpressed in many human cancers, making it a target of significant interest in oncology .

- Methods of Application: The synthetic strategy involved palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine .

- Results or Outcomes: The potent and selective chemical tool stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding . It displays a favorable oral pharmacokinetic profile and shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Summary of Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Results or Outcomes: The outcomes of the application were not detailed in the source .

Pyrrolopyrazine Derivatives

- Summary of Application: Pyrrolopyrazine derivatives, which include “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine”, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application: The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes: According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Fibroblast Growth Factor Receptor Inhibitors

- Summary of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine”, have been reported with potent activities against FGFR1, 2, and 3 .

- Results or Outcomes: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Nitrogen-Containing Heterocyclic Compounds

- Summary of Application: Nitrogen-containing heterocycles, including “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine”, have played a key role in drug production . They are employed in pharmaceuticals, organic materials, natural products, dyes, and particularly in bioactive molecules .

- Methods of Application: The synthetic routes for nitrogen-containing heterocycles include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Migration and Invasion Inhibition of 4T1 Cells

- Summary of Application: A derivative of “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine” significantly reduced the migration and invasion abilities of 4T1 cells .

- Results or Outcomes: After treatment with the derivative for 24 hours, the migration and invasion abilities of 4T1 cells were significantly reduced .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

6-bromo-1-methylpyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAULVAVFEUKSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CN=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.